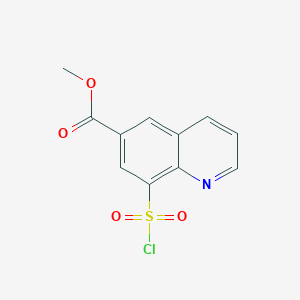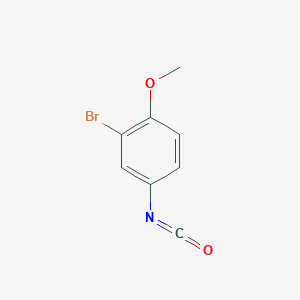
2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide, also known as 5-methoxy-2-methyl-4-nitroaniline-2-chloroacetamide, is a synthetic compound used in a variety of scientific research applications. It is a derivative of aniline, a simple aromatic amine, and has a unique chemical structure that makes it a useful tool for scientists in various fields of study. This compound is relatively easy to synthesize and has a variety of biochemical and physiological effects that make it a valuable tool for laboratory experiments.
科学的研究の応用
2-chloro-N-(2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamidemethyl-4-nitrophenyl)acetamide is a useful tool for scientists in various fields of research. It has been used in studies of the structure and function of proteins, as well as in studies of enzyme inhibition, drug metabolism, and signal transduction pathways. It has also been used in the development of new drugs, as well as in the study of drug resistance in bacteria and other organisms.
作用機序
The exact mechanism of action of 2-chloro-N-(2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamidemethyl-4-nitrophenyl)acetamide is not fully understood. However, it is thought to interact with proteins and enzymes in a manner similar to other aniline derivatives. It is believed to bind to active sites on proteins and enzymes, inhibiting their activity and leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
2-chloro-N-(2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamidemethyl-4-nitrophenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and other molecules, as well as to induce changes in gene expression and cell signaling pathways. It has also been shown to have an effect on the metabolism of drugs and other compounds, as well as to affect the growth and development of organisms.
実験室実験の利点と制限
One of the main advantages of using 2-chloro-N-(2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamidemethyl-4-nitrophenyl)acetamide in laboratory experiments is its relatively low cost and easy availability. It is also relatively easy to synthesize and can be used in a variety of experiments. However, it is important to note that the compound is relatively unstable and can degrade over time, so it is important to store it properly and use it within a reasonable timeframe.
将来の方向性
There are a number of potential future directions for research involving 2-chloro-N-(2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamidemethyl-4-nitrophenyl)acetamide. One possibility is to further investigate its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research could be conducted to explore its potential applications in drug development and other areas of research. It could also be used as a tool to investigate the effects of environmental pollutants on human health, as well as its potential as an anti-cancer agent. Finally, further research could be conducted to explore its potential as a drug delivery system and its ability to target specific cells and tissues.
合成法
2-chloro-N-(2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamidemethyl-4-nitrophenyl)acetamide can be synthesized by reacting 2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamidemethyl-4-nitroaniline with 2-chloroacetamide in an aqueous solution. This reaction is carried out in the presence of a base, such as sodium hydroxide, and is followed by the addition of a reducing agent such as sodium borohydride. The resulting product is a yellow-colored solid that can be isolated and purified by column chromatography.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide involves the reaction of 2-chloroacetyl chloride with 5-methoxy-2-methyl-4-nitroaniline in the presence of a base to form the intermediate 2-chloro-N-(5-methoxy-2-methyl-4-nitrophenyl)acetamide. The intermediate is then purified to obtain the final product.", "Starting Materials": [ "2-chloroacetyl chloride", "5-methoxy-2-methyl-4-nitroaniline", "Base (e.g. triethylamine)", "Solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Dissolve 5-methoxy-2-methyl-4-nitroaniline in a solvent (e.g. dichloromethane).", "Step 2: Add a base (e.g. triethylamine) to the solution.", "Step 3: Slowly add 2-chloroacetyl chloride to the solution while stirring.", "Step 4: Allow the reaction mixture to stir at room temperature for several hours.", "Step 5: Quench the reaction by adding water to the mixture.", "Step 6: Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 7: Purify the product by recrystallization or column chromatography." ] } | |
CAS番号 |
379255-45-5 |
分子式 |
C10H11ClN2O4 |
分子量 |
258.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride](/img/structure/B6144684.png)
![N,N-dimethyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-amine](/img/structure/B6144697.png)



![2-{4-oxo-4H,5H,6H,7H,8H-thieno[3,2-c]azepin-5-yl}acetic acid](/img/structure/B6144742.png)